molecular formula C180H288N58O47 B571583 Ala-val-ser-glu-his-gln-leu-leu-his-asp-lys-gly-lys-ser-ile-gln-asp-leu-arg-arg-arg-phe-phe-leu-his- CAS No. 112955-31-4

Ala-val-ser-glu-his-gln-leu-leu-his-asp-lys-gly-lys-ser-ile-gln-asp-leu-arg-arg-arg-phe-phe-leu-his-

Cat. No.: B571583
CAS No.: 112955-31-4
M. Wt: 4016.643
InChI Key: YUTJVTMXUNTCEG-WBTWNKCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ala-val-ser-glu-his-gln-leu-leu-his-asp-lys-gly-lys-ser-ile-gln-asp-leu-arg-arg-arg-phe-phe-leu-his- is a useful research compound. Its molecular formula is C180H288N58O47 and its molecular weight is 4016.643. The purity is usually 95%.
BenchChem offers high-quality Ala-val-ser-glu-his-gln-leu-leu-his-asp-lys-gly-lys-ser-ile-gln-asp-leu-arg-arg-arg-phe-phe-leu-his- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ala-val-ser-glu-his-gln-leu-leu-his-asp-lys-gly-lys-ser-ile-gln-asp-leu-arg-arg-arg-phe-phe-leu-his- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Adenylate Kinase from Porcine Muscle :

    • Description : Analysis of adenylate kinase's amino acid composition from porcine muscle, providing insights into its structure and enzymatic function.
    • Citation : (Heil et al., 1974).
  • Human Chorionic Gonadotropin :

    • Description : Study of the amino acid sequences of the alpha and beta subunits of human chorionic gonadotropin, which plays a crucial role in pregnancy.
    • Citation : (Morgan et al., 1975).
  • Glutaredoxin from Rabbit Bone Marrow :

    • Description : Analysis of glutaredoxin's amino acid sequence from rabbit bone marrow, relevant for understanding redox reactions in biological systems.
    • Citation : (Hopper et al., 1989).
  • Murine Major Histocompatibility Complex Alloantigens :

    • Description : Study on the amino acid sequence of murine histocompatibility antigen H-2Kb, significant for immunology and transplant science.
    • Citation : (Uehara et al., 1980).
  • Human Tumor Derived Angiogenin :

    • Description : Sequencing of angiogenin, a protein involved in tumor angiogenesis, crucial for cancer research.
    • Citation : (Strydom et al., 1985).

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C180H288N58O47/c1-23-94(16)141(174(282)208-99(21)147(255)210-116(51-55-137(247)248)156(264)235-143(96(18)25-3)176(284)231-128(72-107-79-197-87-206-107)170(278)238-144(100(22)241)177(285)207-98(20)145(186)253)236-169(277)121(65-92(12)13)222-164(272)125(69-104-76-194-84-203-104)228-165(273)126(70-105-77-195-85-204-105)226-160(268)120(64-91(10)11)220-161(269)123(67-102-41-30-27-31-42-102)224-162(270)122(66-101-39-28-26-29-40-101)223-152(260)112(47-38-60-200-180(191)192)213-150(258)110(45-36-58-198-178(187)188)212-151(259)111(46-37-59-199-179(189)190)214-157(265)117(61-88(4)5)221-168(276)130(74-139(251)252)229-154(262)114(49-53-134(185)243)217-175(283)142(95(17)24-2)237-172(280)132(82-240)232-149(257)109(44-33-35-57-182)209-135(244)80-201-148(256)108(43-32-34-56-181)211-167(275)129(73-138(249)250)230-166(274)127(71-106-78-196-86-205-106)227-159(267)119(63-90(8)9)219-158(266)118(62-89(6)7)218-153(261)113(48-52-133(184)242)215-163(271)124(68-103-75-193-83-202-103)225-155(263)115(50-54-136(245)246)216-171(279)131(81-239)233-173(281)140(93(14)15)234-146(254)97(19)183/h26-31,39-42,75-79,83-100,108-132,140-144,239-241H,23-25,32-38,43-74,80-82,181-183H2,1-22H3,(H2,184,242)(H2,185,243)(H2,186,253)(H,193,202)(H,194,203)(H,195,204)(H,196,205)(H,197,206)(H,201,256)(H,207,285)(H,208,282)(H,209,244)(H,210,255)(H,211,275)(H,212,259)(H,213,258)(H,214,265)(H,215,271)(H,216,279)(H,217,283)(H,218,261)(H,219,266)(H,220,269)(H,221,276)(H,222,272)(H,223,260)(H,224,270)(H,225,263)(H,226,268)(H,227,267)(H,228,273)(H,229,262)(H,230,274)(H,231,284)(H,232,257)(H,233,281)(H,234,254)(H,235,264)(H,236,277)(H,237,280)(H,238,278)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,187,188,198)(H4,189,190,199)(H4,191,192,200)/t94-,95-,96-,97-,98-,99-,100+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,140-,141-,142-,143-,144-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTJVTMXUNTCEG-WBTWNKCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CNC=N7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C180H288N58O47
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746724
Record name PUBCHEM_71312130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4017 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112955-31-4
Record name PUBCHEM_71312130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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